
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a trideuteriomethyl group, which is a methyl group where all three hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one typically involves the introduction of the trideuteriomethyl group into the benzothiazole structure. One common method is the halolactonization of an aqueous solution of a salt of 1,1-dioxo-2-thiolen-4-ylacetic acid, which forms lactones of 1,1-dioxo-2-halo-cis-3-hydroxythiolan-4-ylacetic acids. These lactones can then undergo alkaline hydrolysis to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar halolactonization and hydrolysis reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reagents.
化学反应分析
Types of Reactions
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: The trideuteriomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The trideuteriomethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
1,2,5-Thiadiazole-1,1-dioxide: Used in the construction of functional molecular materials.
2,1-Benzothiazine-2,2-dioxides: Potential analgesic agents.
Uniqueness
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one is unique due to the presence of the trideuteriomethyl group, which can enhance its stability and alter its biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C8H7NO3S |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
1,1-dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5H,1H3/i1D3 |
InChI 键 |
DDIIAJRLFATEEE-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C(=O)C2=CC=CC=C2S1(=O)=O |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2S1(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


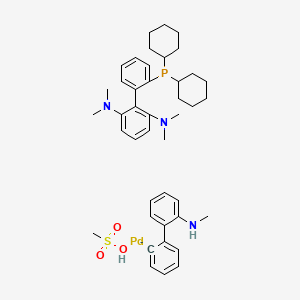
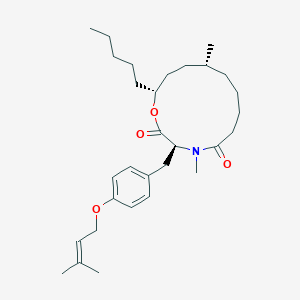
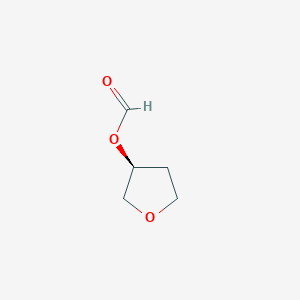
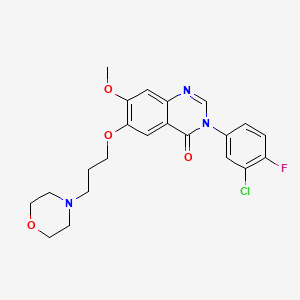
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
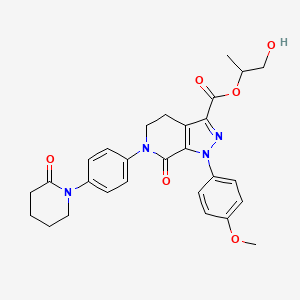
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)
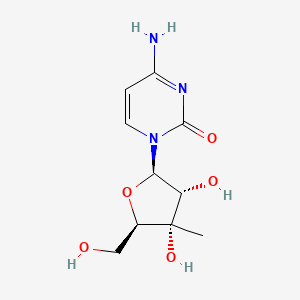
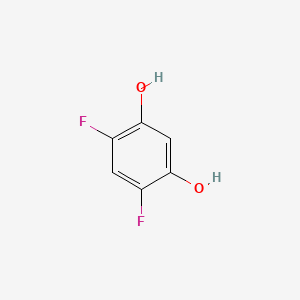
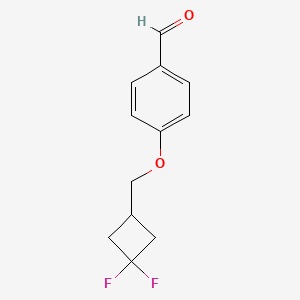
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)

